molecular formula C14H13Cl2N3S2 B4719844 N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea

N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea

Cat. No. B4719844
M. Wt: 358.3 g/mol
InChI Key: WRPNJDUWEJLDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea, also known as DCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea involves the inhibition of tubulin polymerization, which is crucial for cell division and growth. N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to the induction of apoptosis in cancer cells and the inhibition of microbial growth.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the microtubule network. N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without adverse effects. However, one limitation is the potential for N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea to interact with other compounds or proteins in the cell, leading to off-target effects.

Future Directions

For N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea research include investigating its potential as a therapeutic agent for cancer and microbial infections, as well as its mechanism of action in more detail. Other potential applications for N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea include its use as a diagnostic tool for cancer and its potential as a drug delivery system. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea in scientific research.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been studied for its potential applications in scientific research, including its anticancer, antitumor, and antimicrobial properties. N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been investigated for its potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3S2/c15-8-4-3-6-10(12(8)16)17-13(20)19-14-18-9-5-1-2-7-11(9)21-14/h3-4,6H,1-2,5,7H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNJDUWEJLDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=S)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea

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